molecular formula C17H23N3O8S B2945718 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide CAS No. 872881-51-1

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2945718
CAS No.: 872881-51-1
M. Wt: 429.44
InChI Key: OJQCWSNNWCSIHU-UHFFFAOYSA-N
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Description

N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound characterized by a benzodioxine sulfonyl moiety linked to an oxazinan ring and an ethanediamide backbone with a hydroxyethyl substituent.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O8S/c21-6-4-18-16(22)17(23)19-11-15-20(5-1-7-28-15)29(24,25)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15,21H,1,4-9,11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCWSNNWCSIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, three structurally related analogs are analyzed (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide (Target) Likely C₁₉H₂₅N₃O₈S* ~487.5* Benzodioxine sulfonyl, oxazinan, ethanediamide, hydroxyethyl Sulfonyl group may enhance solubility; oxazinan provides conformational rigidity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, dimethylaminophenyl, methoxy-pyridinamine Basic dimethylamino group may improve membrane permeability
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide C₁₈H₂₀N₂O₅S 376.4 Benzodioxin, thiophenemethyl, ethanediamide, hydroxypropyl Thiophene enhances π-π interactions; hydroxypropyl increases hydrophilicity

*Estimated based on structural similarity to analogs.

Key Observations:

  • Sulfonyl vs. Methoxy/Thiophene Substituents: The target compound’s benzodioxine sulfonyl group distinguishes it from the methoxy-pyridinamine in and the thiophenemethyl group in . Sulfonyl moieties typically enhance water solubility and hydrogen-bonding capacity compared to methoxy or aromatic thiophene groups .
  • Oxazinan vs.
  • Hydroxyethyl vs. Hydroxypropyl: The shorter hydroxyethyl chain in the target compound may reduce steric hindrance compared to the hydroxypropyl group in , possibly favoring tighter binding to target proteins.

Physicochemical and Pharmacokinetic Insights

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The sulfonyl group likely increases aqueous solubility relative to the hydrophobic thiophene in but may reduce lipophilicity compared to the dimethylamino group in .
  • Metabolic Stability: The oxazinan ring’s saturation could slow oxidative metabolism compared to the pyridine ring in , which is prone to CYP450-mediated modifications.
  • Bioactivity: Ethanediamide derivatives often exhibit chelating properties or protease inhibition. The hydroxyethyl group may facilitate interactions with polar residues in enzyme active sites.

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a benzodioxine moiety, an oxazinan group, and an ethanediamide structure. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O5SC_{14}H_{18}N_2O_5S, with a molecular weight of approximately 334.36 g/mol. The presence of functional groups such as sulfonamide and oxazinan enhances its interaction with biological targets.

Structural Characteristics

FeatureDescription
Benzodioxine Moiety Provides enzyme inhibitory properties
Oxazinan Group Contributes to structural stability and bioactivity
Ethanediamide Structure Enhances solubility and bioavailability

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in various metabolic pathways. Notable activities include:

  • α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition can lead to decreased glucose absorption, making it a potential candidate for managing diabetes.
  • Acetylcholinesterase Inhibition : This enzyme is crucial for neurotransmitter regulation. Inhibitors may have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Diabetes Management : A study demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
  • Neuroprotection : Another investigation highlighted the compound's potential in enhancing cognitive function in animal models through acetylcholinesterase inhibition, suggesting its utility in Alzheimer's disease therapy.

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the active sites of α-glucosidase and acetylcholinesterase. These studies provide insights into the mechanism of action and support the compound's potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameStructure FeaturesBiological Activity
2,3-Dihydrobenzo[1,4]-dioxinContains benzodioxane coreEnzyme inhibition
4-MethylbenzenesulfonamideSulfonamide derivativeAntimicrobial activity
Morpholine derivativesMorpholine ring structureAntidepressant effects

The unique combination of oxazolidine and morpholine moieties in this compound may enhance its specificity and potency against targeted enzymes compared to other similar compounds.

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